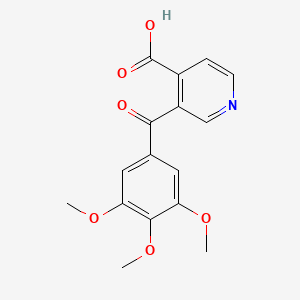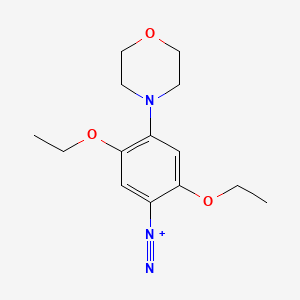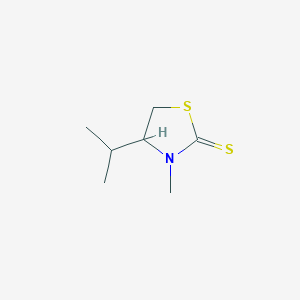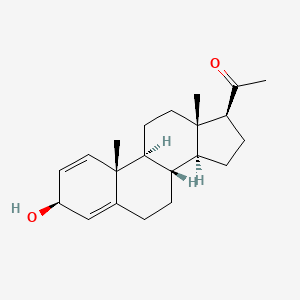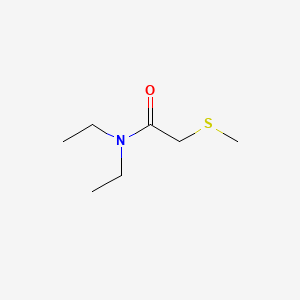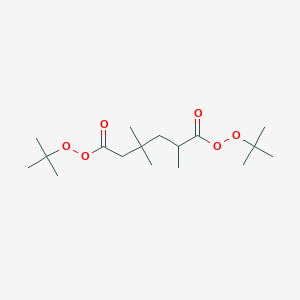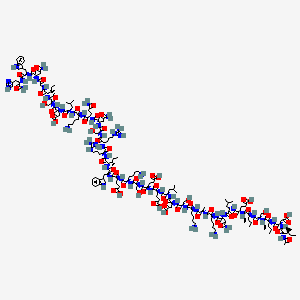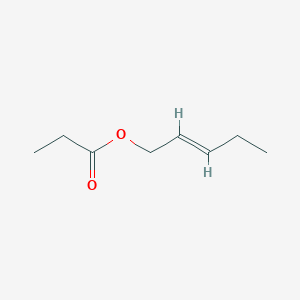
(E)-2-Methylpent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Methylpent-2-en-1-yl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of (E)-2-Methylpent-2-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-Methylpent-2-en-1-yl acetate can be synthesized through the esterification of (E)-2-Methylpent-2-en-1-ol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, (E)-2-Methylpent-2-en-1-ol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methylpent-2-en-1-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-2-Methylpent-2-en-1-ol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols and acid or base catalysts under reflux conditions.
Major Products Formed
Hydrolysis: (E)-2-Methylpent-2-en-1-ol and acetic acid.
Reduction: (E)-2-Methylpent-2-en-1-ol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(E)-2-Methylpent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of (E)-2-Methylpent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester functional group undergoes nucleophilic attack by various reagents, leading to the formation of different products.
Comparison with Similar Compounds
(E)-2-Methylpent-2-en-1-yl acetate can be compared with other similar esters, such as:
Ethyl acetate: A common ester with a fruity odor, used as a solvent in various applications.
Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Methyl butyrate: Has a fruity odor and is used in the flavor and fragrance industries.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in the fragrance and flavor industries, as well as its potential biological activities, make it a compound of interest in various fields of research.
Properties
CAS No. |
41414-72-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(E)-pent-2-enyl] propanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
TVWTWFOQTIIHEO-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/COC(=O)CC |
Canonical SMILES |
CCC=CCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
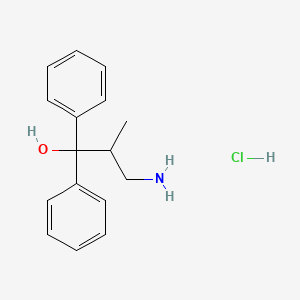
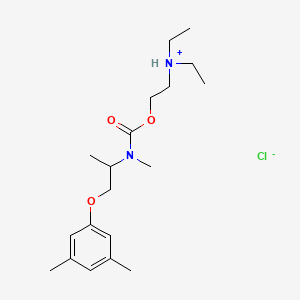
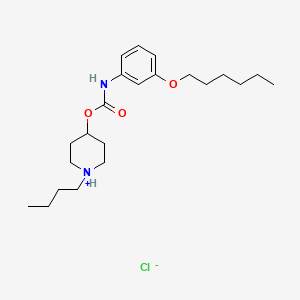

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
